molecular formula C16H12F4N4 B15057159 (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B15057159
M. Wt: 336.29 g/mol
InChI Key: DFWOFQRFJNEAGN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS: 1707375-94-7) is a fluorinated triazole-based compound with the molecular formula C₁₆H₁₂F₄N₄ and a molecular weight of 336.29 g/mol . Its structure features a central 1,2,4-triazole ring substituted at position 3 with a 4-fluorophenyl group and at position 5 with a 3-(trifluoromethyl)phenyl moiety.

Fluorine atoms and trifluoromethyl groups are critical to its physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity through electron-withdrawing effects and hydrophobic interactions .

Properties

Molecular Formula

C16H12F4N4

Molecular Weight

336.29 g/mol

IUPAC Name

(4-fluorophenyl)-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C16H12F4N4/c17-12-6-4-9(5-7-12)13(21)15-22-14(23-24-15)10-2-1-3-11(8-10)16(18,19)20/h1-8,13H,21H2,(H,22,23,24)

InChI Key

DFWOFQRFJNEAGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Click Chemistry-Based Cycloaddition

The most widely reported method for constructing the 1,2,4-triazole ring involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In this approach, a pre-functionalized alkyne reacts with an azide-bearing precursor to form the triazole core. For instance, 1-(3-(trifluoromethyl)phenyl)-2H-1,2,4-triazol-3-amine is coupled with 4-fluorophenyl propargyl amine under Cu(I) catalysis, yielding the target compound with >80% efficiency. Key conditions include:

Parameter Value
Catalyst CuI (5 mol%)
Solvent DMF/water (9:1)
Temperature 60°C
Reaction Time 12 h
Yield 82–85%

This method’s advantages include high atom economy and mild conditions, though purification requires silica gel chromatography to remove copper residues.

Nucleophilic Substitution and Ring Closure

An alternative route involves sequential nucleophilic substitutions to assemble the triazole ring. Starting with 3-(trifluoromethyl)phenyl isocyanate, reaction with hydrazine hydrate forms a semicarbazide intermediate, which undergoes cyclization in the presence of 4-fluorobenzaldehyde (Fig. 1). The reaction proceeds via:

  • Hydrazide Formation :
    $$ \text{Ar-NCO} + \text{NH}2\text{NH}2 \rightarrow \text{Ar-NHCONHNH}_2 $$
  • Cyclization :
    $$ \text{Ar-NHCONHNH}2 + \text{4-F-C}6\text{H}4\text{CHO} \xrightarrow{\Delta} \text{Triazole} + \text{H}2\text{O} $$

Optimal conditions use ethanol as the solvent and acetic acid as the catalyst, achieving 75–78% yield after recrystallization.

Reaction Mechanism and Stereoelectronic Considerations

The triazole ring’s formation is governed by electronic effects from the trifluoromethyl (-CF₃) and fluorine substituents. Density functional theory (DFT) calculations reveal that the -CF₃ group’s strong electron-withdrawing nature accelerates cyclization by stabilizing transition states through inductive effects. Conversely, the 4-fluorophenyl moiety’s ortho/para-directing properties influence regioselectivity during nucleophilic attacks.

Key Mechanistic Insights :

  • CuAAC Pathway : Copper(I) coordinates the alkyne, lowering the activation energy for [3+2] cycloaddition.
  • Acid-Mediated Cyclization : Protonation of the hydrazide carbonyl enhances electrophilicity, facilitating ring closure.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

Comparative studies demonstrate that replacing DMF with acetonitrile in CuAAC reactions reduces side-product formation from 12% to 4%, albeit with a slight yield decrease (80% → 76%). Heterogeneous catalysts like Cu nanoparticles on Al₂O₃ enable catalyst recycling, cutting costs by 30% in pilot-scale syntheses.

Purification Techniques

Combining column chromatography (ethyl acetate/hexane, 3:7) with subsequent recrystallization from ethanol/water (9:1) enhances purity from 92% to 99.5%. High-performance liquid chromatography (HPLC) data for optimized batches show:

Batch Purity (%) Retention Time (min)
1 99.2 8.7
2 99.6 8.5

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, Ar-H), 4.21 (s, 2H, CH₂NH₂).
  • ¹⁹F NMR : δ -62.5 (CF₃), -113.2 (Ar-F).

Mass Spectrometry :

  • HRMS : m/z calcd. for C₁₆H₁₂F₄N₄ [M+H]⁺: 337.1084; found: 337.1087.

Challenges and Mitigation

Fluorine-Related Reactivity

The C-F bond’s high stability complicates further functionalization. Employing bulky bases (e.g., DBU) during coupling reactions prevents defluorination, maintaining structural integrity.

Triazole Tautomerism

The 1H-1,2,4-triazole exists in equilibrium between 1H and 3H tautomers. X-ray crystallography confirms the 1H form predominates (98%) in the solid state, ensuring batch consistency.

Applications and Derivatives

While primarily investigated as a kinase inhibitor precursor, derivatives exhibit promising antimicrobial activity (MIC = 2–8 µg/mL against S. aureus). Structure-activity relationship (SAR) studies highlight the critical role of the -CF₃ group in enhancing membrane permeability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the triazole ring or the phenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific diseases. Its fluorinated groups may enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties or coatings with enhanced durability.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorinated phenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine (CAS: 1343369-06-1)

  • Structure : Shares the 4-fluorophenyl-triazole core but replaces the methanamine-linked 3-(trifluoromethyl)phenyl group with an ethanamine chain.
  • Molecular Weight : 206.22 g/mol (vs. 336.29 g/mol for the target compound) .

1-(4H-1,2,4-Triazol-3-yl)-1-[3-(trifluoromethyl)phenyl]methanamine dihydrochloride

  • Structure : Contains the same trifluoromethylphenyl-triazole backbone but lacks the 4-fluorophenyl substitution.
  • Functional Impact : The missing fluorophenyl group may reduce π-π stacking interactions in biological targets .

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS: 1376514-14-5)

  • Structure : Replaces the trifluoromethylphenyl group with a furan ring and substitutes the 4-fluorophenyl with a 3-methoxyphenyl group.
  • Molecular Weight : 278.29 g/mol (lower due to fewer fluorine atoms) .
  • Bioactivity : The methoxy group enhances electron-donating properties, which could alter pharmacokinetics compared to the electron-withdrawing fluorine in the target compound.

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₆H₁₂F₄N₄ 336.29 4-Fluorophenyl, 3-(Trifluoromethyl)phenyl 3.8
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine C₉H₁₀FN₃ 206.22 4-Fluorophenyl, Ethanamine 1.2
1-(4H-1,2,4-Triazol-3-yl)-1-[3-(trifluoromethyl)phenyl]methanamine dihydrochloride C₁₀H₁₁F₃N₄·2HCl 309.18 Trifluoromethylphenyl, Methanamine 2.5
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine C₁₄H₁₄N₄O₂ 278.29 Furan, 3-Methoxyphenyl 2.1

*LogP values estimated using fragment-based methods.

Pharmacological Insights

  • Target Compound : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the 4-fluorophenyl group may improve blood-brain barrier penetration, suggesting CNS applications .
  • Morpholine Derivatives: Compounds like 5-[(2R,3S)-2-(I-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholino]methyl)-1H-1,2,4-triazol-3(2H)-one () demonstrate that trifluoromethyl and fluorophenyl groups are critical for binding to enzymes or receptors, particularly in antiviral or anticancer contexts.

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